molecular formula C17H17NO3S B2979679 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-propynyloxy)pyridine CAS No. 860787-76-4

4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-propynyloxy)pyridine

Cat. No.: B2979679
CAS No.: 860787-76-4
M. Wt: 315.39
InChI Key: LMLYKHUGZNVIDX-UHFFFAOYSA-N
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Description

4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-propynyloxy)pyridine is a multifunctional synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a pyridine core, a privileged scaffold found in over 90% of marketed drugs, renowned for improving metabolic stability, cellular permeability, and binding affinity in bioactive molecules . This compound is further functionalized with a sulfonamide group and a propynyloxy side chain, features commonly associated with targeting diverse enzyme families. The specific molecular architecture of this compound suggests potential for several research applications. The pyridine-sulfonamide motif is a common pharmacophore in the development of antimicrobial and antiviral agents, making this compound a valuable template for synthesizing new derivatives to combat resistant pathogens . Furthermore, the scaffold is highly relevant in neuroscience research; structurally similar N-substituted pyridine and piperazine compounds have been investigated as selective dopaminergic ligands with potential antipsychotic properties . The presence of the sulfonyl group can facilitate studies on allosteric modulation of enzymes, analogous to how ligands bind to and stabilize large enzyme complexes like citrate synthase . This product is provided for research purposes as a tool compound for hit identification, structure-activity relationship (SAR) studies, and chemical biology probe development. Researchers can utilize it to explore its mechanism of action, which may involve protein-binding interactions such as hydrogen bonding via the nitrogen atom, π-π stacking of the aromatic systems, and engagement with enzymatic pockets through its sulfonyl and alkynyl groups . It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,6-dimethyl-3-(2-methylphenyl)sulfonyl-2-prop-2-ynoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-5-10-21-17-16(13(3)11-14(4)18-17)22(19,20)15-9-7-6-8-12(15)2/h1,6-9,11H,10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLYKHUGZNVIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-propynyloxy)pyridine typically involves multiple steps:

    Formation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 2,4-pentanedione and ammonia or an amine.

    Introduction of the Methyl Groups: Methyl groups are introduced via alkylation reactions using methyl halides in the presence of a base.

    Sulfonylation: The sulfonyl group is introduced by reacting the pyridine derivative with a sulfonyl chloride, such as 2-methylbenzenesulfonyl chloride, under basic conditions.

    Attachment of the Propynyloxy Group: The final step involves the reaction of the intermediate with propargyl alcohol in the presence of a base to form the propynyloxy group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the propynyloxy group, leading to the formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic ring and the pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can be employed under appropriate conditions.

Major Products

    Oxidation: Products include 4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-oxopropoxy)pyridine.

    Reduction: Products include 4,6-dimethyl-3-[(2-methylphenyl)thio]-2-(2-propynyloxy)pyridine.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-propynyloxy)pyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological systems, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism by which 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-propynyloxy)pyridine exerts its effects depends on its application:

    Enzyme Inhibition: The sulfonyl group can interact with the active site of enzymes, inhibiting their activity.

    Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: The pathways involved include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Sulfonyl Substituents

  • 4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-piperidinopyridine (CAS 478245-31-7): This analogue replaces the 2-methylphenylsulfonyl group with a 4-methylphenylsulfonyl moiety and substitutes the 2-propynyloxy group with a piperidino ring. The para-methyl substitution on the sulfonyl group may enhance steric bulk and alter electronic effects compared to the ortho-methyl isomer.
  • N-(4-(Benzothiazole-2-yl)phenyl) Benzenesulfonamides: These compounds feature a benzothiazole ring fused to the sulfonamide backbone. The meta- or para-aminophenyl positioning (vs. the pyridine core in the target compound) significantly impacts structure-activity relationships, particularly in biological contexts. For example, meta-substituted derivatives often exhibit enhanced binding to targets like carbonic anhydrases due to optimized spatial arrangements .

Electronic and Coordination Properties

  • 2-(2’-Pyridyl)-4,6-diphenylphosphinine Derivatives: Phosphinine-based analogues (e.g., 2-(2’-pyridyl)-4,6-diphenylphosphinine) differ in their heteroatom (P vs. N), leading to distinct coordination behaviors. Phosphinines exhibit stronger π-acceptor properties, forming stable complexes with RhIII and IrIII.
  • Imidazopyridine-Tethered Pyrazolines :
    Compounds like 2,6-dimethyl-3-(5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)imidazo[1,2-a]pyridine prioritize biological activity (e.g., STAT3 inhibition in cancer cells) over coordination chemistry. The target compound’s sulfonyl and propynyloxy groups may offer different pharmacokinetic profiles, such as improved membrane permeability or metabolic stability .

Reactivity and Functionalization

  • Nucleophilic Additions: Phosphinine derivatives undergo nucleophilic additions (e.g., water or methanol) at the phosphorus center, a reactivity absent in the pyridine-based target compound. However, the 2-propynyloxy group in the target compound may participate in alkyne-specific reactions (e.g., Huisgen cycloaddition) .
  • Synthetic Flexibility: The target compound’s propynyloxy group offers modularity for further functionalization, whereas piperidino or phosphinine substituents limit such versatility .

Biological Activity

4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-propynyloxy)pyridine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxic effects, and overall therapeutic potential.

Chemical Structure and Properties

  • Chemical Formula : C17_{17}H17_{17}NO3_3S
  • Molecular Weight : 315.38678 g/mol
  • CAS Number : 22308-12-9

The compound features a pyridine ring substituted with a sulfonyl group and an alkyloxy chain, which may contribute to its biological activity.

Research has indicated that compounds similar to this compound may induce apoptosis and cell cycle arrest in cancer cells. For instance, studies on related compounds have shown that they can trigger cell cycle arrest at various phases (G1 or G2) depending on the specific cellular context and the type of cancer cell line involved .

Compound NameCell LineMechanism of ActionPhase Arrested
SUDMCF-7Induces apoptosisG2
SUDBGC-823Induces apoptosisG1

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against various human cancer cell lines. The compound exhibits moderate cytotoxic activity, with studies suggesting its effectiveness in inhibiting tumor growth through mechanisms such as the induction of reactive oxygen species (ROS) and modulation of key regulatory proteins involved in the cell cycle.

Case Studies

  • MCF-7 Cells : In studies involving MCF-7 breast cancer cells, the compound was shown to upregulate p53 and Chk1 proteins while downregulating cyclin B1 and CDK1, leading to G2 phase arrest and subsequent apoptosis .
  • BGC-823 Cells : In gastric cancer cells (BGC-823), similar upregulation of p53 was observed alongside downregulation of CDK4 and cdc25a proteins, resulting in G1 phase arrest .

Research Findings

Recent investigations into the biological properties of related compounds have highlighted their potential as anticancer agents. For example, complexes derived from similar structures have demonstrated significant cytotoxic effects against lung carcinoma (A549) and cervix carcinoma (HeLa) cell lines, indicating a broader applicability for compounds within this chemical class .

Table 2: Biological Activity Summary

Study ReferenceCell LineObserved EffectIC50 Value
MCF-7Apoptosis inductionNot specified
A549Moderate cytotoxicityNot specified
HeLaAntitubulin activityNot specified

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